1-Methyl-5-nitropyrimidin-2(1H)-one
Overview
Description
1-Methyl-5-nitropyrimidin-2(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of a methyl group at the first position, a nitro group at the fifth position, and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitropyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrimidin-2(1H)-one using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the fifth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-Methyl-5-aminopyrimidin-2(1H)-one.
Substitution: Various substituted pyrimidin-2(1H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-nitropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-nitropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-Methyl-5-nitroimidazole: Similar in structure but with an imidazole ring instead of a pyrimidine ring.
5-Nitro-2-pyrimidinol: Lacks the methyl group at the first position.
1-Methyl-4-nitropyrimidin-2(1H)-one: Nitro group at the fourth position instead of the fifth.
Uniqueness: 1-Methyl-5-nitropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, nitro group, and keto group in a pyrimidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-methyl-5-nitropyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-3-4(8(10)11)2-6-5(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYADSVHQTVFLDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326475 | |
Record name | 1-Methyl-5-nitropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17758-39-3 | |
Record name | NSC528728 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-5-nitropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 1-methyl-5-nitropyrimidin-2(1H)-one highlighted in the research?
A1: The research demonstrates that this compound serves as a valuable synthetic precursor for functionalized nitroalkenes. [] Specifically, it undergoes aminolysis reactions to produce diimines of nitromalonaldehyde. These diimines can be selectively hydrolyzed to yield nitroenamines containing a formyl group. [] These nitroenamines are useful building blocks for synthesizing various azaheterocycles by reacting with hydrazines or diamines. []
Q2: What is significant about the nitroenamines derived from this compound?
A2: The nitroenamines derived from this compound are significant because they act as synthetic equivalents of the unstable nitromalonaldehyde. [] This allows chemists to utilize the reactivity of nitromalonaldehyde in chemical synthesis without needing to isolate or handle this unstable compound directly.
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